8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-cinnamyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-cinnamyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27ClN6O2 and its molecular weight is 490.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of studies have focused on synthesizing derivatives related to the specified compound and evaluating their pharmacological potential. For example, one study synthesized N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, revealing potent 5-HT(1A) receptor ligands. These compounds exhibited potential anxiolytic and antidepressant activities in preclinical studies, suggesting their therapeutic relevance in mood disorders (Zagórska et al., 2009).
Anticonvulsant Activity and Safety
Another research avenue explores the anticonvulsant activities of derivatives, such as 1,3-substituted pyrrolidine-2,5-dione derivatives. These studies have identified compounds with significant protective indices against seizures, comparable or superior to established antiepileptic drugs. The mechanisms of action, including sodium and calcium channel blocking, were investigated, alongside preliminary safety assessments in vitro. These findings suggest potential applications in epilepsy treatment (Rybka et al., 2017).
Herbicidal Applications
Research has also explored the herbicidal potential of 1-phenyl-piperazine-2,6-diones, prepared through a new synthetic route. These compounds, particularly those with specific substituents, have shown significant herbicidal activity, pointing towards applications in agricultural chemistry and pest management (Li et al., 2005).
Antimicrobial and Antitubercular Activities
The synthesis of novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis is another significant area of application. These compounds disrupt peptidoglycan biosynthesis, exhibiting antiproliferative effects against Mycobacterium tuberculosis, and offer a foundation for developing preclinical agents targeting tuberculosis (Konduri et al., 2020).
Properties
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN6O2/c1-30-23-22(24(34)29-26(30)35)33(13-5-8-19-6-3-2-4-7-19)25(28-23)32-16-14-31(15-17-32)18-20-9-11-21(27)12-10-20/h2-12H,13-18H2,1H3,(H,29,34,35)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNJHMQZBVTCBR-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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